ethyl 5-chloro-3-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-1-benzofuran-2-carboxylate
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Overview
Description
ETHYL 5-CHLORO-3-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDO]-1-BENZOFURAN-2-CARBOXYLATE: is a complex organic compound that features a benzofuran core, a phthalimide moiety, and a butanamido group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 5-CHLORO-3-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDO]-1-BENZOFURAN-2-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the phthalimide and butanamido groups. Common reagents used in these reactions include ethyl chloroformate, phthalic anhydride, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: ETHYL 5-CHLORO-3-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDO]-1-BENZOFURAN-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a pathway for further derivatization.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
ETHYL 5-CHLORO-3-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDO]-1-BENZOFURAN-2-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 5-CHLORO-3-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDO]-1-BENZOFURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- ETHYL 4-(2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHOXY)-3-OXOBUTANOATE
- 6-CHLORO-3,4-DIHYDRO-2-METHYL-2,3-DIHYDRO-1H-BENZO[D]IMIDAZOLE
Comparison: Compared to similar compounds, ETHYL 5-CHLORO-3-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDO]-1-BENZOFURAN-2-CARBOXYLATE is unique due to its specific structural features, such as the combination of a benzofuran core with a phthalimide moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H19ClN2O6 |
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Molecular Weight |
454.9 g/mol |
IUPAC Name |
ethyl 5-chloro-3-[4-(1,3-dioxoisoindol-2-yl)butanoylamino]-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C23H19ClN2O6/c1-2-31-23(30)20-19(16-12-13(24)9-10-17(16)32-20)25-18(27)8-5-11-26-21(28)14-6-3-4-7-15(14)22(26)29/h3-4,6-7,9-10,12H,2,5,8,11H2,1H3,(H,25,27) |
InChI Key |
MWMPXHYTLKLYQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Cl)NC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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